1,8-Dimethoxyanthraquinone
Overview
Description
1,8-Dimethoxyanthraquinone is a chemical compound with the molecular formula C16H12O4 . It is a type of anthraquinone, a class of compounds that are widely used in dyes and pigments due to their vibrant colors .
Synthesis Analysis
A novel type of organic–inorganic hybrid periodic mesoporous materials based on 1,8-dihydroxyanthraquinone (DHAQ-PMOs) was synthesized in a ternary deep eutectic solvent (DES) . In the process of the material synthesis, an organosiloxane precursor (DHAQ-Si) and tetraethylorthosilicate (TEOS) were used as the mixed Si source, and cetyltrimethylammonium bromide (CTAB) was used as the structure directing agent .
Molecular Structure Analysis
The molecular structure of this compound consists of a central anthraquinone core with two methoxy groups attached at the 1 and 8 positions . The molecular weight of the compound is 268.26 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.26 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 462.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.8 °C . It has 4 hydrogen bond acceptors and 2 rotatable bonds .
Scientific Research Applications
Synthesis and Derivative Formation : 1,8-Dimethoxyanthraquinone has been utilized in the synthesis of various hydroxymethoxyanthraquinones. These derivatives are formed by treating this compound with boron trifluoride-diethyl ether to give difluoro (anthraquinonato) boron chelates, which upon treatment with methanol yield uncomplexed derivatives like 1-hydroxy-8-methoxyanthraquinone in good yields (Preston, Winwick, & Morley, 1983).
Potential Anticancer Applications : Certain derivatives of chrysophanol and emodin, including 1,8-Dimethoxyanthraquinones, were prepared and studied for their anticancer activity against leukemia cells. These studies showed that while 1,8-Dimethoxyanthraquinones are incapable of intercalating into DNA, their derivatives demonstrate varying degrees of interaction with DNA, suggesting potential for cancer treatment applications (Koyama et al., 1989).
Antimicrobial Activity : A new compound, 1,8-dihydroxy-2-methyl-3,7-dimethoxyanthraquinone, demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting the potential use of this compound derivatives in developing new antimicrobial agents (Xiang et al., 2008).
Cytotoxicity and Antituberculosis Activity : Certain anthraquinones, including derivatives of this compound, were isolated and evaluated for their antituberculosis, antifungal, and anticancer activities. Some of these compounds demonstrated moderate antimalarial activity and showed cytotoxicity to various cancer cell lines (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).
Chemoprevention Studies : A study on the chemopreventive effects of synthetic antioxidants on colon carcinogenesis in rats highlighted the potential of derivatives of this compound in cancer prevention (Futakuchi et al., 2002).
DNA Interaction and Antitumor Agents : Research on the synthesis of 1,8-diazaanthraquinones and their derivatives, modeled on this compound, has been conducted to explore their potential as antitumor agents. This includes studying their interaction with DNA and evaluating their cytotoxic activity (Lee, Lee, & Yang, 1998).
Mechanism of Action
Target of Action
The primary target of 1,8-Dimethoxyanthraquinone is bacterial cells, specifically Salmonella strains . The compound has been tested against various Salmonella strains and has shown different levels of antibacterial activity .
Mode of Action
It is known that the compound interacts with its targets (salmonella strains) in a way that inhibits their growth . The compound’s antibacterial activity is likely due to its interaction with bacterial cell structures or metabolic processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical pathways in the bacterial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. The compound has been shown to have bactericidal effects against various Salmonella strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL .
Action Environment
Like most chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Safety and Hazards
When handling 1,8-Dimethoxyanthraquinone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
1,8-Dimethoxyanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The compound interacts with bacterial enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby modulating the cellular redox state .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to induce cytotoxicity in cancer cell lines, such as MCF-7 and K-562, by affecting cell signaling pathways and gene expression . The compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Furthermore, this compound has been shown to impact cell signaling pathways, including those involved in apoptosis and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in DNA damage and cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, which may have distinct biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .
Properties
IUPAC Name |
1,8-dimethoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSZITHNACKGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064314 | |
Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-55-2 | |
Record name | 1,8-Dimethoxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6407-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dimethoxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Dimethoxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234746 | |
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Record name | 1,8-Dimethoxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dimethoxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.397 | |
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Record name | 1,8-Dimethoxyanthraquinone | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPF2MDR3G2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,8-Dimethoxyanthraquinone affect its ability to interact with DNA compared to other anthraquinone derivatives?
A: Research indicates that the presence and position of substituents on the anthraquinone ring system significantly influence DNA interaction. [] Specifically, this compound, with methoxy groups at positions 1 and 8, demonstrates no intercalation into DNA. [] This is in contrast to anthraquinones with amino groups, which generally exhibit DNA interaction. [] Interestingly, 1- or 8-monohydroxymono-methoxyanthraquinones show some degree of DNA interaction. [] These findings highlight the importance of substituent position and type in governing the interaction of anthraquinones with DNA.
Q2: Can this compound be utilized in organic synthesis, and if so, what transformations have been successfully achieved?
A: Yes, this compound serves as a valuable precursor in organic synthesis. Notably, it undergoes reduction with sodium borohydride and trifluoroacetic acid to yield 1,1′,8,8′-Tetramethoxy-10,10′-bianthrone. [] This dimeric product features two anthrone units connected by a C-C bond, with methoxy and carbonyl groups positioned on opposite sides of the anthracene rings. [] This example demonstrates the utility of this compound as a starting material for synthesizing more complex structures.
Q3: What are the advantages of using cyclohexyl-p-toluene sulfonate for the reduction of this compound compared to other reducing agents?
A: Cyclohexyl-p-toluene sulfonate offers a distinct advantage in reducing this compound to its parent hydrocarbon. [] While alternative methods exist, this reagent provides favorable yields and preserves substituents like halogens and alkoxy groups that might be susceptible to attack by other reducing agents. [] The proposed mechanism involves complexation of cyclohexyl cations with the quinone, followed by hydrogen transfer through a resonance-stabilized cyclic transition state. [] This selectivity makes cyclohexyl-p-toluene sulfonate a valuable tool for specific reductions in organic synthesis.
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